(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a tert-butyl group, a chloropropyl group, and an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the indole derivative, the introduction of the chloropropyl group, and the final assembly of the diazinane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione include other indole derivatives, diazinane compounds, and chloropropyl-containing molecules.
Uniqueness
What sets this compound apart is its combination of structural features, such as the tert-butyl group, chloropropyl group, and indole moiety, which confer unique chemical and biological properties
Properties
CAS No. |
714246-71-6 |
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Molecular Formula |
C20H24ClN3O3 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H24ClN3O3/c1-20(2,3)24-18(26)15(17(25)22-19(24)27)12-13-5-6-16-14(11-13)7-10-23(16)9-4-8-21/h5-6,11-12H,4,7-10H2,1-3H3,(H,22,25,27)/b15-12+ |
InChI Key |
GKDYSUKVEUYVEI-NTCAYCPXSA-N |
Isomeric SMILES |
CC(C)(C)N1C(=O)/C(=C/C2=CC3=C(C=C2)N(CC3)CCCCl)/C(=O)NC1=O |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=CC2=CC3=C(C=C2)N(CC3)CCCCl)C(=O)NC1=O |
solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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